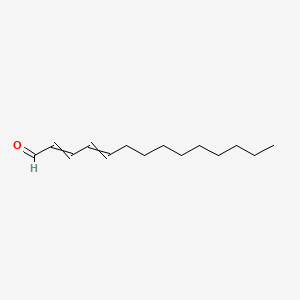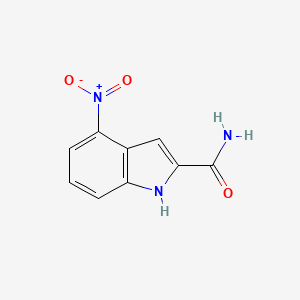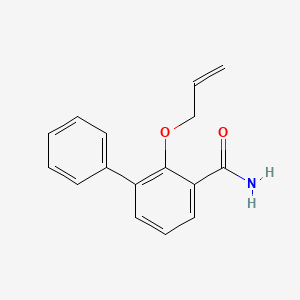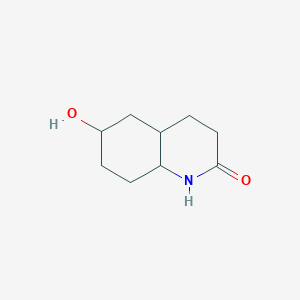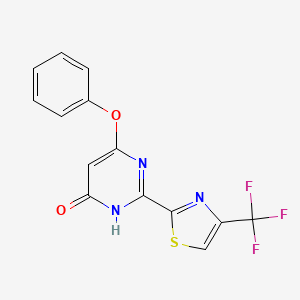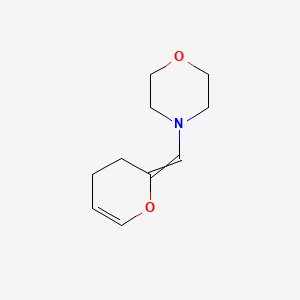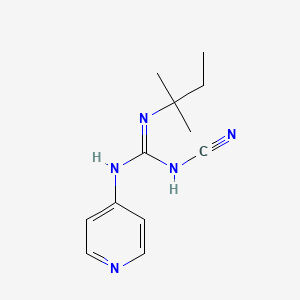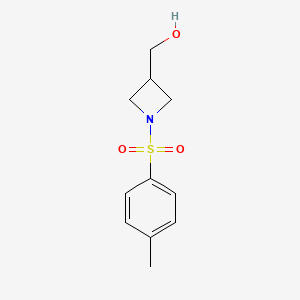
(1-Tosylazetidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Tosylazetidin-3-yl)methanol is a chemical compound with the molecular formula C12H17NO3S. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tosyl (p-toluenesulfonyl) group attached to the nitrogen atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Tosylazetidin-3-yl)methanol typically involves the reaction of azetidine with p-toluenesulfonyl chloride in the presence of a base, followed by the introduction of a hydroxymethyl group. One common method involves the following steps:
Formation of Tosylazetidine: Azetidine is reacted with p-toluenesulfonyl chloride in the presence of a base such as triethylamine to form 1-tosylazetidine.
Hydroxymethylation: The 1-tosylazetidine is then treated with formaldehyde and a reducing agent like sodium borohydride to introduce the hydroxymethyl group, yielding this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1-Tosylazetidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the tosyl group, yielding azetidin-3-ylmethanol.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the tosyl group.
Major Products
Oxidation: Tosylazetidine-3-carboxylic acid or tosylazetidine-3-aldehyde.
Reduction: Azetidin-3-ylmethanol.
Substitution: Various substituted azetidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1-Tosylazetidin-3-yl)methanol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1-Tosylazetidin-3-yl)methanol involves its reactivity due to the presence of the tosyl group and the hydroxymethyl group. The tosyl group is a good leaving group, making the compound reactive in nucleophilic substitution reactions. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
(3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol: This compound is similar in structure but contains a bromomethyl group instead of a hydroxymethyl group.
(1-Methylazetidin-3-yl)methanol: This compound lacks the tosyl group and has a methyl group instead.
Uniqueness
(1-Tosylazetidin-3-yl)methanol is unique due to the presence of both the tosyl and hydroxymethyl groups, which confer distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and drug development.
Propiedades
Fórmula molecular |
C11H15NO3S |
|---|---|
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
[1-(4-methylphenyl)sulfonylazetidin-3-yl]methanol |
InChI |
InChI=1S/C11H15NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-6-10(7-12)8-13/h2-5,10,13H,6-8H2,1H3 |
Clave InChI |
AYZHZSZCKZXCKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


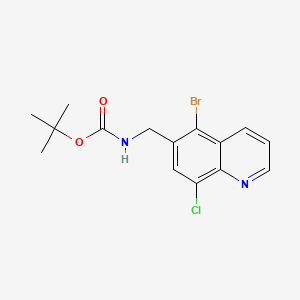

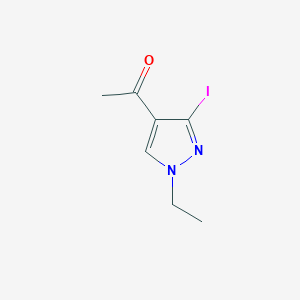
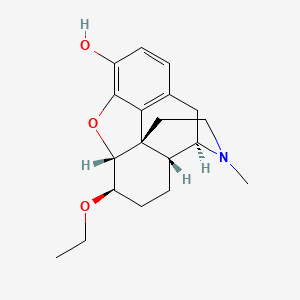
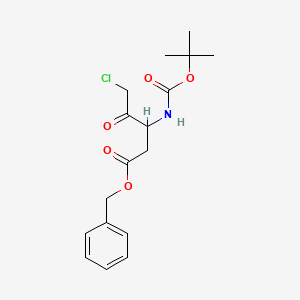
![2,6-Dimethyl-4-[2-(2-isobutyl-6-methyl-4-pyridinyl)-[1,3,4]oxadiazol-5-yl]-pyridine](/img/structure/B13941609.png)
